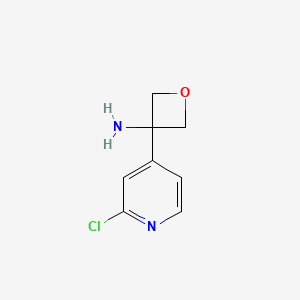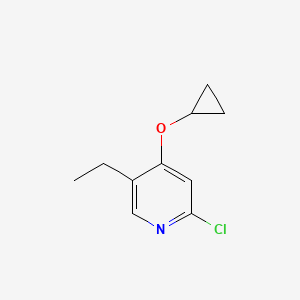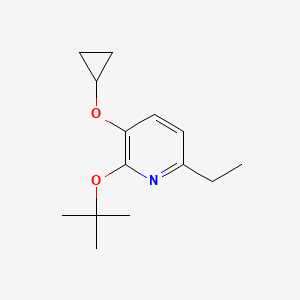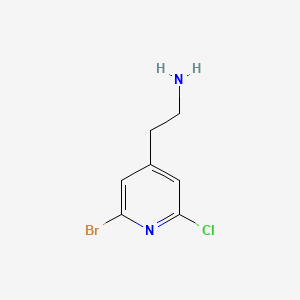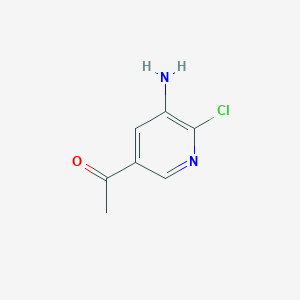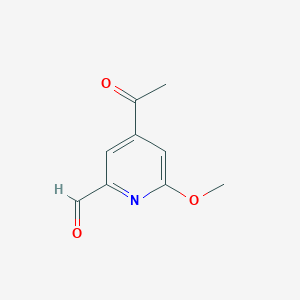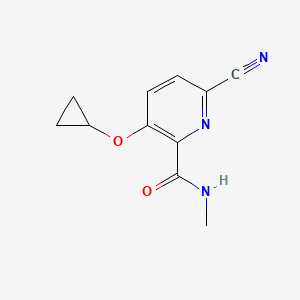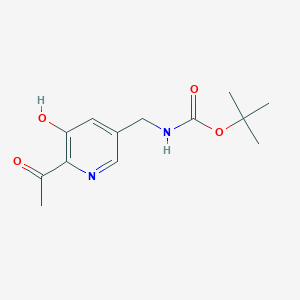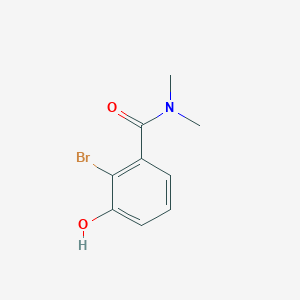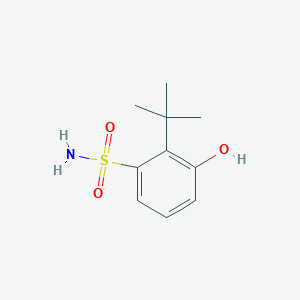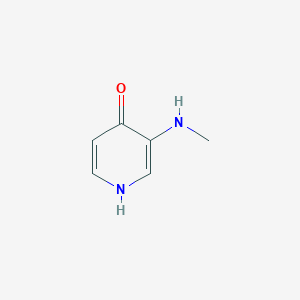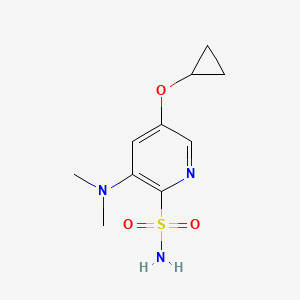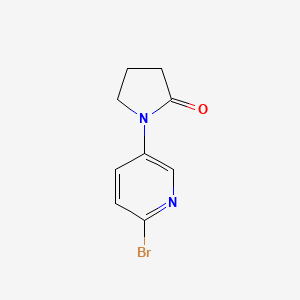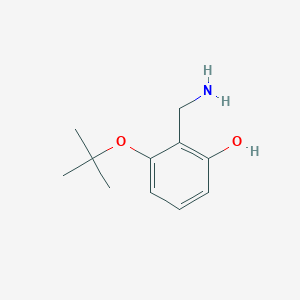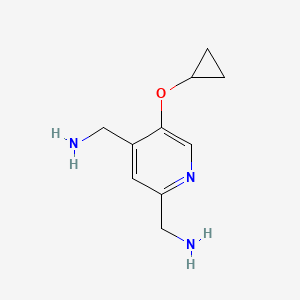
(5-Cyclopropoxypyridine-2,4-diyl)dimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropoxypyridine-2,4-diyl)dimethanamine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group and two methanamine groups, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxypyridine-2,4-diyl)dimethanamine typically involves the reaction of 5-cyclopropoxypyridine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(5-Cyclopropoxypyridine-2,4-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
(5-Cyclopropoxypyridine-2,4-diyl)dimethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropoxypyridine-2,4-diyl)dimethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole): Known for its antibacterial activity.
4,4’-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid: Used in the construction of metal-organic frameworks.
Uniqueness
(5-Cyclopropoxypyridine-2,4-diyl)dimethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclopropoxy group and methanamine functionalities make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
[2-(aminomethyl)-5-cyclopropyloxypyridin-4-yl]methanamine |
InChI |
InChI=1S/C10H15N3O/c11-4-7-3-8(5-12)13-6-10(7)14-9-1-2-9/h3,6,9H,1-2,4-5,11-12H2 |
Clave InChI |
DGQNDTCKTDWVAP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CN=C(C=C2CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


